molecular formula C15H9BrF5NO2 B3128226 N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-10-2

N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No. B3128226
CAS RN: 338792-10-2
M. Wt: 410.13 g/mol
InChI Key: TZPSBAXELUPZOE-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . The compound you mentioned has additional functional groups attached to it, including a bromophenyl group, a difluoro group, and a trifluoromethylphenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For the compound “N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide”, this information is not available in the literature I found .

Scientific Research Applications

Synthesis and Pharmacological Assessment

A study discussed the synthesis of novel acetamide derivatives, including N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide, aiming to evaluate their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The research found that specific derivatives exhibited activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups, highlighting the compound's relevance in developing therapeutic agents with various pharmacological activities (Rani, Pal, Hegde, & Hashim, 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another study focused on developing new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents. Through the Leuckart synthetic pathway, researchers developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, including this compound. Compounds with halogens on the aromatic ring, including this compound, were found to favor anticancer and anti-inflammatory activities, with one derivative showing significant potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).

X-ray Powder Diffraction and Pesticide Potential

Research on X-ray powder diffraction of various N-aryl-2,4-dichlorophenoxyacetamide derivatives, including our compound of interest, characterized these organic compounds as potential pesticides. The study provides experimental data supporting the compound's utility in developing new pesticide formulations, indicating its versatility and application in agricultural sciences (Olszewska, Pikus, & Tarasiuk, 2008).

Herbicidal Activity

A study on the synthesis and herbicidal activity of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives, related to the compound , demonstrated significant herbicidal activity against dicotyledonous weeds. This research suggests the compound's potential as a basis for developing effective herbicides, further emphasizing its application in agricultural research (Wu et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information was not available in the literature I found .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide”, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions in the research of “N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide” could involve exploring its potential applications, studying its biological activity, and developing more efficient synthesis methods .

properties

IUPAC Name

N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF5NO2/c16-10-4-6-11(7-5-10)22-13(23)15(20,21)24-12-3-1-2-9(8-12)14(17,18)19/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPSBAXELUPZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)Br)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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